molecular formula C10H10Cl2FNO B6646170 2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide

2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide

Cat. No. B6646170
M. Wt: 250.09 g/mol
InChI Key: ICAXOBSQFSJLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known for its unique properties that make it ideal for use in a variety of different laboratory settings. In

Mechanism of Action

The mechanism of action of 2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide is not fully understood. However, studies have shown that this compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition of enzyme activity may lead to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide has been shown to have a variety of different biochemical and physiological effects. Studies have shown that this compound can alter the expression of certain genes, leading to changes in cellular metabolism and function. Additionally, this compound has been shown to have a variety of different effects on cellular signaling pathways, which may be important for its anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective in the treatment of a variety of different types of cancer, making it an ideal candidate for use in cancer research. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in laboratory settings.
However, there are also some limitations to using 2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide in lab experiments. One of the major limitations is that the mechanism of action of this compound is not fully understood. Additionally, this compound may have some toxic effects on normal cells, which may limit its use in certain applications.

Future Directions

There are a variety of different future directions for research on 2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide. One of the most promising areas of research is the development of new therapeutic agents based on this compound. Researchers are currently exploring the use of this compound in combination with other drugs to enhance its anti-cancer activity.
Additionally, researchers are also exploring the use of 2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide in the study of other biological systems, such as the immune system and the nervous system. This compound has been shown to have a variety of different effects on these systems, and further research is needed to fully understand its potential applications.
Conclusion:
2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide is a unique chemical compound that has been extensively studied for its potential use in scientific research. This compound has a variety of different applications, including the study of biological systems, drug discovery, and the development of new therapeutic agents. While there are some limitations to using this compound in lab experiments, its potent anti-cancer activity and relative ease of synthesis make it an ideal candidate for further research.

Synthesis Methods

The synthesis of 2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide is a complex process that involves several steps. The first step involves the reaction of 2-chloro-N-methylacetamide with 5-chloro-2-fluorobenzyl chloride in the presence of a base. This reaction produces the intermediate product 2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide. The intermediate product is then purified using various techniques, such as column chromatography, to obtain the final product.

Scientific Research Applications

2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of different applications, including the study of biological systems, drug discovery, and the development of new therapeutic agents. One of the most promising applications of this compound is its potential use in the treatment of cancer. Studies have shown that 2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide has potent anti-cancer activity and may be effective in the treatment of a variety of different types of cancer.

properties

IUPAC Name

2-chloro-N-[(5-chloro-2-fluorophenyl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2FNO/c1-14(10(15)5-11)6-7-4-8(12)2-3-9(7)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAXOBSQFSJLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)Cl)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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